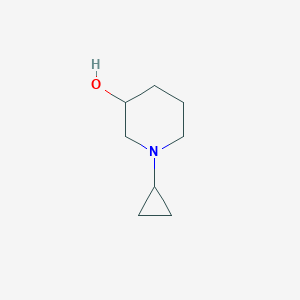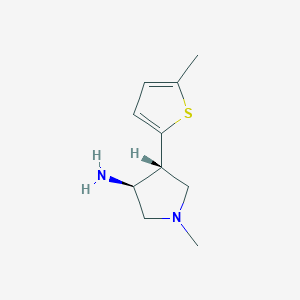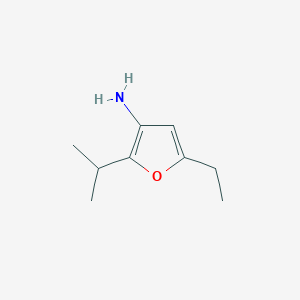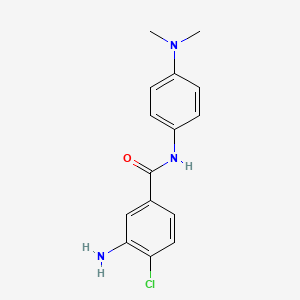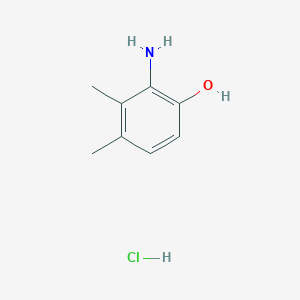
2-Amino-3,4-dimethylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4-dimethylphenol hydrochloride is an organic compound with the molecular formula C8H12ClNO It is a derivative of phenol, characterized by the presence of amino and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dimethylphenol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenol with ammonia in the presence of a catalyst such as zinc bromide. The reaction is typically carried out under elevated temperatures to facilitate the formation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino and hydroxyl groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3,4-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dimethylphenol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 3-Amino-4-methylphenol
- 2,4-Dimethylphenol
Uniqueness
2-Amino-3,4-dimethylphenol hydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-amino-3,4-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-4-7(10)8(9)6(5)2;/h3-4,10H,9H2,1-2H3;1H |
InChI Key |
VNQVDCJUWOOGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


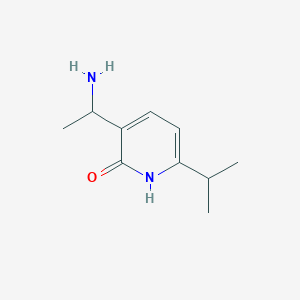
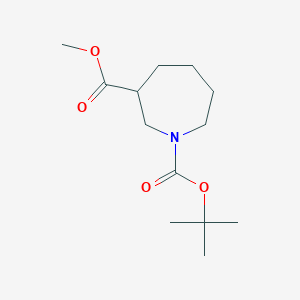

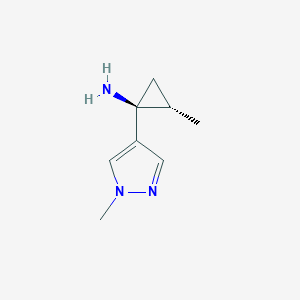
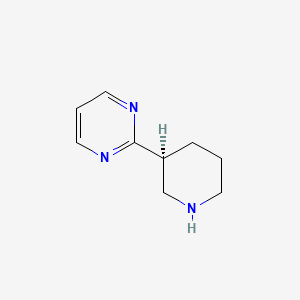
![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
![7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12990199.png)
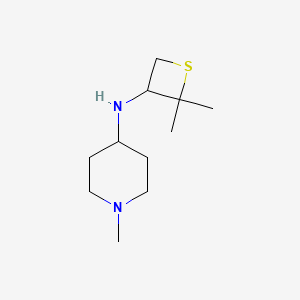
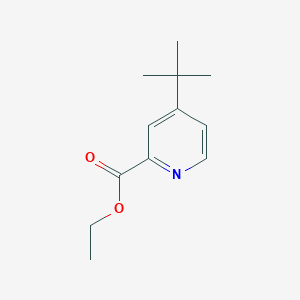
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
